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Abstract

Prothioconazole, a broad-spectrum triazolinthione fungicide, is widely used in agriculture. Its
toxicological profile, along with that of its principal and more toxic metabolite, prothioconazole-
desthio, is of significant interest to researchers, toxicologists, and regulatory bodies. This
technical guide provides a comprehensive overview of the current toxicological data on
prothioconazole and its metabolites. It includes a summary of quantitative toxicity data,
detailed experimental protocols from key studies, and visualizations of relevant biological
pathways and experimental workflows. The primary mechanism of fungicidal action for
prothioconazole is the inhibition of sterol biosynthesis in fungi, specifically the enzyme
CYP51.[1] In mammals, toxicological studies have identified the liver, kidney, and endocrine
system as primary target organs.[2][3][4] Notably, prothioconazole-desthio generally exhibits
greater toxicity than the parent compound.[3][5] This guide aims to serve as a thorough
resource for professionals involved in the risk assessment and further investigation of these
compounds.

Introduction

Prothioconazole (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-
hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide used to control a
wide range of fungal diseases in various crops.[6] Upon application, prothioconazole can be
metabolized in plants, animals, and the environment, with prothioconazole-desthio being a
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major and toxicologically significant metabolite.[3][5] Understanding the complete toxicological
profile of both the parent compound and its metabolites is crucial for a comprehensive human
health and environmental risk assessment.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in rats have shown that prothioconazole is rapidly and extensively absorbed from the
gastrointestinal tract following oral administration.[6][7] Peak plasma concentrations are
typically reached within 0.16 to 1.00 hours.[8] The compound is widely distributed throughout
the body, with no significant tendency to accumulate.[7][9]

The primary routes of metabolism involve desulfuration to form prothioconazole-desthio and
hydroxylation of the phenyl group, followed by conjugation with glucuronic acid.[1] The major
metabolite found in animals is prothioconazole-S-glucuronide.[1] Excretion occurs
predominantly via the biliary route.[2]

Toxicological Profile of Prothioconazole

Prothioconazole generally exhibits low acute toxicity.[6][10] However, repeated exposure can
lead to adverse effects, primarily targeting the liver and kidneys.[2][4]

Acute Toxicity

The acute toxicity of prothioconazole is low across various routes of exposure.

Table 1: Acute Toxicity of Prothioconazole
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. Toxicity
Study Type Species Route LD50 / LC50 Reference
Category
> 6200 mg/kg
Acute Oral Rat Oral v [10][11]
bw
> 2000 mg/kg
Acute Dermal Rat Dermal o A [10][11]
W
Acute . > 4.99 mg/L
i Rat Inhalation v [10][11]
Inhalation (4-hr)
Primary Eye ] o
o Rabbit Ocular Not an irritant [11]
Irritation
Dermal ) ) Not a
o Guinea Pig Dermal - [6]
Sensitization sensitizer

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies have identified the liver and kidneys as the primary target organs

for prothioconazole toxicity.[2][4] Effects observed include increased organ weights, and

histopathological changes such as hepatocyte hypertrophy and chronic nephropathy.[2]

Prothioconazole is not considered to be carcinogenic in rodents.[2][3]

Table 2: Subchronic and Chronic Toxicity of Prothioconazole

Study . Target
. Species NOAEL LOAEL Reference
Duration Organs
5 mg/kg . .
90-day Dog Liver, Kidney [2]
bw/day
3.6 mg/kg ) )
1l-year Dog Liver, Kidney [2]
bw/day
5 mg/k 50 mg/k
2-year Rat I I Liver, Kidney [2]
bw/day bw/day
© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://downloads.regulations.gov/EPA-HQ-OPP-2015-0722-0002/content.pdf
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100BIKY.TXT
https://downloads.regulations.gov/EPA-HQ-OPP-2015-0722-0002/content.pdf
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100BIKY.TXT
https://downloads.regulations.gov/EPA-HQ-OPP-2015-0722-0002/content.pdf
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100BIKY.TXT
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100BIKY.TXT
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report08/Prothioconazole.pdf
https://www.benchchem.com/product/b1679736?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://www.federalregister.gov/documents/2009/04/01/E9-7175/prothioconazole-pesticide-tolerance
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://www.benchchem.com/product/b1679736?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://downloads.regulations.gov/EPA-HQ-OPP-2017-0531-0009/content.pdf
https://www.benchchem.com/product/b1679736?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Genotoxicity

Prothioconazole has been tested in a range of in vitro and in vivo genotoxicity assays and is
considered unlikely to be genotoxic.[2][10] While some in vitro tests showed equivocal or
slightly positive results, these were not confirmed in in vivo studies.[10]

Reproductive and Developmental Toxicity

Prothioconazole is not considered a primary reproductive toxicant.[10] Developmental toxicity
studies in rats and rabbits have shown effects such as skeletal variations, but typically at doses
that also cause maternal toxicity.[2][11]

Table 3: Reproductive and Developmental Toxicity of Prothioconazole
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NOAEL
. NOAEL Key
Study Type  Species (Developme L Reference
(Maternal) tal) Findings
nta

Not a primary
Two- 9.7 mg/kg 95.6 mg/kg ]
a reproductive
_ Rat product [10]
generation bw/day bw/day )
toxicant.

Increased
urination,
water
consumption,
and
decreased
Development Rat 80 mg/kg 80 mg/kg bo-dy-welght ol
al bw/day bw/day gain in dams
at higher
doses.
Skeletal
variations
observed at

higher doses.

Fetotoxic
effects
Development 80 mg/k 80 mg/k secondary to
P Rabbit 9 9 y [2]
al bw/day bw/day maternal
toxicity at

higher doses.

Neurotoxicity

Acute neurotoxicity studies with prothioconazole did not show significant neurotoxic effects.[2]
A 13-week neurotoxicity study in rats identified reduced motor/locomotor activity at higher
doses.[2]

Toxicological Profile of Prothioconazole Metabolites

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://downloads.regulations.gov/EPA-HQ-OPP-2015-0722-0002/content.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100BIKY.TXT
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://www.benchchem.com/product/b1679736?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12391880/
https://www.benchchem.com/product/b1679736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The most toxicologically relevant metabolite of prothioconazole is prothioconazole-desthio.
[6] Other metabolites, such as prothioconazole-S-methyl, have also been considered in risk
assessments.[12]

Prothioconazole-desthio

Prothioconazole-desthio is generally more toxic than the parent compound.[3][5]

Table 4: Acute Toxicity of Prothioconazole-desthio

Key
Study Type  Species Route LD50 Observatio Reference
ns

Delayed
mortality (4-
13 days).

~2200 mg/kg A_pathy' _

Acute Oral Rat Oral bw piloerection, [6]

labored
breathing,
staggering

gait.

Delayed

mortality (1-4
~2200 mg/kg o
Acute Oral Mouse Oral b days). Similar  [6]
w
clinical signs

as in rats.

Similar to the parent compound, the liver is a primary target organ for prothioconazole-
desthio.[6][13] It is not considered carcinogenic in rodents.[6]

Table 5: Chronic Toxicity of Prothioconazole-desthio
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Study . Target
. Species NOAEL LOAEL Reference
Duration Organs
1.1 mg/k 8.0 mg/k
2-year Rat 9 9 Liver, Ovary [6]
bw/day bw/day
3.1 mg/k 12.8 mg/k
18-month Mouse I 99 Liver [6]
bw/day bw/day

Prothioconazole-desthio has been tested in a comprehensive set of in vitro and in vivo assays
and was found to be non-genotoxic.[6]

Prothioconazole-desthio has shown developmental effects, including an increased incidence
of cleft palate in rats and rabbits at high doses.[5][6]

Table 6: Developmental Toxicity of Prothioconazole-desthio

NOAEL
. NOAEL Key
Study Type  Species (Developme L Reference
(Maternal) Findings
ntal)
Increased
incidence of
Development 30 mg/kg 10 mg/kg
Rat cleft palate at  [6]
al bw/day bw/day
100 mg/kg
bw/day.
Increased
incidence of
Development ] 10 mg/kg
Rabbit - cleft palate at  [6]
al bw/day
50 mg/kg
bw/day.

Mechanism of Action and Signaling Pathways
Fungicidal Mode of Action
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The primary mode of action of prothioconazole as a fungicide is the inhibition of the
cytochrome P450 enzyme 14a-demethylase (CYP51).[1][6] This enzyme is crucial for the
biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Inhibition of CYP51
disrupts membrane integrity and function, ultimately leading to fungal cell death.

CYP51 catalyzes

Lanosterol Ergosterol

Component of Fungal Cell Membrane Disruption leads to Fungal Cell Death

Inhibits

Prothioconazole CYP51 (14a-demethylase)

Click to download full resolution via product page

Caption: Fungicidal mechanism of prothioconazole via CYP51 inhibition.

Mammalian Toxicity Pathways

In mammals, prothioconazole and its metabolites can interact with various biological
pathways, leading to the observed toxicities.

Prothioconazole and its metabolites have been investigated for their potential to disrupt the

endocrine system. Studies suggest interactions with estrogen and thyroid hormone receptors.
[14][15] Additionally, activation of the aryl hydrocarbon receptor (AhR) has been implicated in
reproductive disorders.[16]
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Prothioconazole & Metabolites
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Caption: Potential endocrine disruption pathways of prothioconazole.

Exposure to prothioconazole and prothioconazole-desthio has been shown to induce
hepatic metabolism disorders and oxidative stress in mice.[13][17] This involves alterations in
carbohydrate, lipid, and amino acid metabolism.[13]
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Prothioconazole & Metabolites

Liver

Metabolism Disorder

(Carbohydrate, Lipid, Amino Acid) ORERIE SEES

Hepatotoxicity

Click to download full resolution via product page

Caption: Prothioconazole-induced hepatotoxicity workflow.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological
studies. The following sections outline the methodologies for key experiments cited in this
guide, based on standard guidelines such as those from the Organisation for Economic Co-
operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

o Test System: Wistar rats, typically nulliparous and non-pregnant females.
e Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

o Dosing: A single oral dose is administered via gavage. The starting dose is selected from one
of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

o Observation Period: Animals are observed for mortality, clinical signs, and body weight
changes for up to 14 days post-dosing.
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e Endpoint: The LD50 is determined based on the number of mortalities at the different dose
levels. A gross necropsy is performed on all animals at the end of the study.

Two-Generation Reproductive Toxicity Study (as per
OECD Guideline 416)

o Test System: Sprague-Dawley rats.

o Administration: The test substance is administered in the diet to parental (P) generation
animals for a pre-mating period of at least 10 weeks. Administration continues through
mating, gestation, and lactation.

e Mating: P generation animals are mated to produce the F1 generation. Selected F1 offspring
are then mated to produce the F2 generation.

o Endpoints: Observations include effects on reproductive performance (e.g., fertility, gestation
length, litter size), offspring viability, growth, and development. Gross and microscopic
pathology is performed on P and F1 adults.

» Data Analysis: Reproductive and offspring parameters are statistically analyzed to determine
the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring
toxicity.

In Vitro Mammalian Chromosomal Aberration Test (as
per OECD Guideline 473)

e Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or
human lymphocytes.

o Exposure: Cells are exposed to the test substance, both with and without an exogenous
metabolic activation system (e.g., S9 mix), for a short duration (e.g., 3-6 hours).

» Harvest: After exposure, cells are treated with a metaphase-arresting substance (e.g.,
colcemid), harvested, and slides are prepared for microscopic examination.

» Analysis: Metaphase cells are analyzed for chromosomal aberrations (structural and
numerical).
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» Endpoint: The frequency of aberrant cells is determined and compared to concurrent
negative and positive controls to assess the clastogenic potential of the substance.

Acute Oral Toxicity (OECD 423) | | 2-Gen Reproductive Toxicity (OECD 416) | | Chromosomal Aberration Test (OECD 473)
Single Oral Dose P Generation Dosing Cell Exposure (+/- S9)
\ \ \
14-day Observation P Generation Mating Metaphase Arrest & Harvest
\/ \/ \/
LD50 & Necropsy F1 Generation Microscopic Analysis
\ \
F1 Generation Mating Frequency of Aberrations
\/
F2 Generation
\

Reproductive & Offspring Endpoints

Click to download full resolution via product page
Caption: Simplified workflows for key toxicological assays.

Conclusion

The toxicological profile of prothioconazole is characterized by low acute toxicity but with the
liver and kidneys as target organs upon repeated exposure. Its primary metabolite,
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prothioconazole-desthio, is of greater toxicological concern, generally exhibiting lower
NOAELSs in various studies. Neither compound is considered to be carcinogenic or genotoxic.
Developmental effects have been observed for both, particularly for prothioconazole-desthio,
at high doses. The fungicidal activity is well-understood to be due to the inhibition of CYP51. In
mammals, potential endocrine-disrupting activities and the induction of hepatic oxidative stress
are key areas of ongoing research. This guide provides a consolidated resource of the current
toxicological knowledge on prothioconazole and its metabolites to aid in future research and
risk assessment endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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